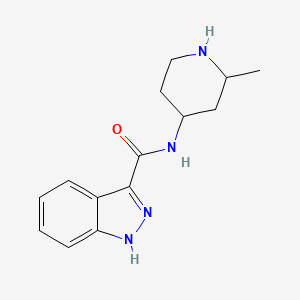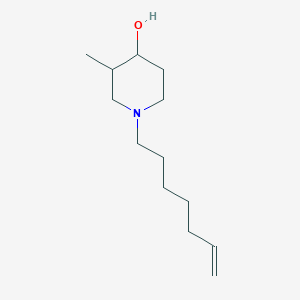![molecular formula C12H14N2O3 B6634316 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B6634316.png)
5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid, also known as DACPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. DACPA is a pyridine derivative and a member of the class of cyclopropanecarboxylic acids.
Wirkmechanismus
The mechanism of action of 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid involves the inhibition of histone deacetylase, which leads to alterations in chromatin structure and gene expression. This, in turn, leads to the induction of cell death in cancer cells and the prevention of their proliferation.
Biochemical and Physiological Effects:
5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid can induce cell death in cancer cells and inhibit their proliferation. In vivo studies have shown that 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid can inhibit tumor growth and metastasis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid is its specificity for histone deacetylase, which makes it a potentially useful tool for studying the role of this enzyme in various biological processes. However, one limitation of 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for experiments.
Zukünftige Richtungen
There are several future directions for research on 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of interest is the investigation of the potential applications of 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid in other areas of biomedical research, such as neurodegenerative diseases and inflammation. Additionally, further studies are needed to determine the safety and efficacy of 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid in vivo, as well as its potential for use in clinical trials.
Synthesemethoden
The synthesis of 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid involves a multistep process that starts with the reaction of 3-cyanopyridine with 2,2-dimethylcyclopropanecarbonyl chloride in the presence of a base. The resulting intermediate is then treated with hydroxylamine hydrochloride to obtain the final product, 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid. The yield of this process is typically around 50%.
Wissenschaftliche Forschungsanwendungen
5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid has been studied for its potential applications in biomedical research, particularly in the field of cancer treatment. It has been shown to inhibit the activity of a key enzyme, histone deacetylase, which is involved in the regulation of gene expression. By inhibiting this enzyme, 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid has the potential to induce cell death in cancer cells and prevent their proliferation.
Eigenschaften
IUPAC Name |
5-[(2,2-dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-12(2)4-9(12)10(15)14-8-3-7(11(16)17)5-13-6-8/h3,5-6,9H,4H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUGECNPZDEOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)NC2=CN=CC(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-ethenylpyrazol-4-yl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B6634239.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6634251.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-2-iodoaniline](/img/structure/B6634256.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B6634257.png)


![1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole](/img/structure/B6634285.png)
![2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine](/img/structure/B6634291.png)
![3-[(2,6-dichloropyridin-3-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B6634294.png)




